REACTION_CXSMILES
|
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.P(O[CH2:29][C:30]1[CH:35]=[CH:34][C:33]([Cl:36])=[CH:32][CH:31]=1)(OCC)(OCC)=O.[CH:37]([C:39]1[S:43][CH:42]=[C:41](B(O)O)[CH:40]=1)=[O:38].[O-]P([O-])([O-])=O.[K+].[K+].[K+]>C(#N)C.CC([O-])=O.CC([O-])=O.[Pd+2]>[Cl:36][C:33]1[CH:32]=[CH:31][C:30]([CH2:29][C:41]2[CH:40]=[C:39]([CH:37]=[O:38])[S:43][CH:42]=2)=[CH:35][CH:34]=1 |f:3.4.5.6,8.9.10|
|
Name
|
|
Quantity
|
3.08 g
|
Type
|
reactant
|
Smiles
|
P(=O)(OCC)(OCC)OCC1=CC=C(C=C1)Cl
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(=O)C1=CC(=CS1)B(O)O
|
Name
|
K3PO4
|
Quantity
|
2.72 g
|
Type
|
reactant
|
Smiles
|
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
136 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
144 mg
|
Type
|
catalyst
|
Smiles
|
CC(=O)[O-].CC(=O)[O-].[Pd+2]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
vigorously stirred for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Nitrogen gas was bubbled through the mixture
|
Type
|
CUSTOM
|
Details
|
The vial was closed tightly
|
Type
|
ADDITION
|
Details
|
The reaction was diluted with water
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (DCM) (3×100 mL)
|
Type
|
WASH
|
Details
|
The combined extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography (Isco CombiFlash) (0-20% heptane/EtOAc)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(CC=2C=C(SC2)C=O)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 28% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |